
2-methyl-1-(3-methylphenyl)-4-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is an organic compound with a complex aromatic structure. This compound is characterized by the presence of multiple benzene rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene typically involves the use of Grignard reagents. One common method is the reaction of 3-methylbenzyl chloride with phenylmagnesium bromide, followed by the addition of 2-methylbenzyl chloride. The reaction is carried out in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-(3-methylphenyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a model compound in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene involves its interaction with various molecular targetsIts aromatic structure allows it to participate in π-π interactions, which are crucial in many biological processes .
Comparación Con Compuestos Similares
- 2-Methyl-3-phenyl-1-propanol
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Comparison: Compared to these similar compounds, 2-methyl-1-(3-methylphenyl)-4-phenylbenzene has a more complex aromatic structure, which provides it with unique reactivity and stability. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
Fórmula molecular |
C20H18 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-methyl-1-(3-methylphenyl)-4-phenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-6-10-19(13-15)20-12-11-18(14-16(20)2)17-8-4-3-5-9-17/h3-14H,1-2H3 |
Clave InChI |
JYJCBXHDQIMHJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


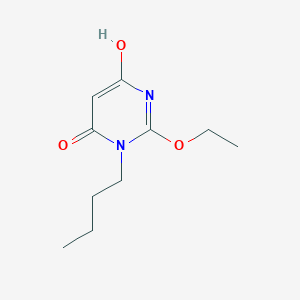
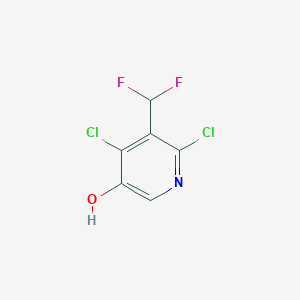
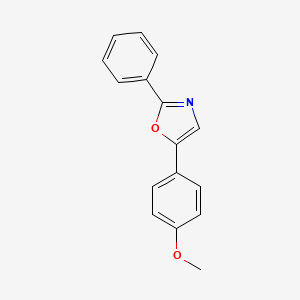
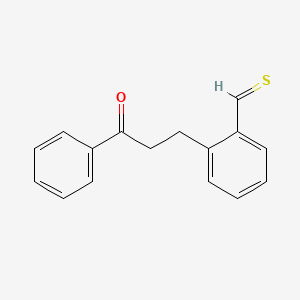
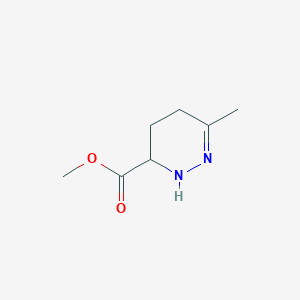
![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
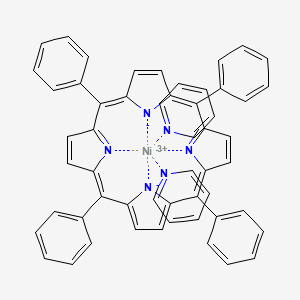
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)

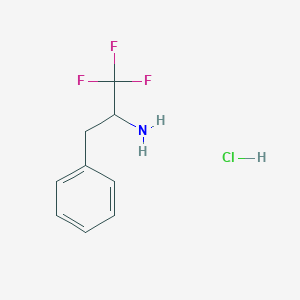
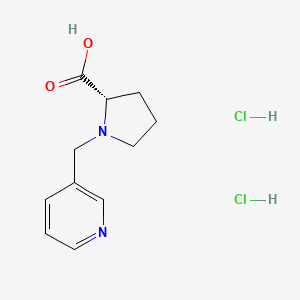
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
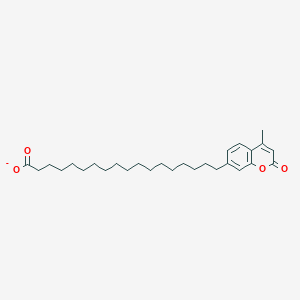
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
